5-chloro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide
Description
5-Chloro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with a chlorine atom at position 5, a methyl group at position 2, and a sulfonamide group linked to a 2-(furan-3-yl)ethyl moiety. Sulfonamides are renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .
This structural motif distinguishes it from simpler sulfonamides and may influence its pharmacokinetic profile.
Properties
IUPAC Name |
5-chloro-N-[2-(furan-3-yl)ethyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3S/c1-10-2-3-12(14)8-13(10)19(16,17)15-6-4-11-5-7-18-9-11/h2-3,5,7-9,15H,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQAYQPSNSTEQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylbenzenesulfonyl chloride and 2-(furan-3-yl)ethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Product Isolation: The product is isolated by filtration, followed by purification using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its antimicrobial, anticancer, or anti-inflammatory properties.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzene Ring
The position and nature of substituents on the benzene ring critically affect biological activity and physicochemical properties. Key analogs include:
N-(5-Chloro-2-methylphenyl)benzenesulfonamide (CAS 6630-71-3) :
This analog lacks the 2-(furan-3-yl)ethyl group and instead has a hydrogen atom directly attached to the sulfonamide nitrogen. It serves as a pharmaceutical intermediate, highlighting the importance of the unmodified sulfonamide core in drug development .5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide (CAS 723744-93-2) :
Substitution at position 2 with a methoxy group (instead of methyl) and position 4 with a methyl group introduces steric and electronic differences. The phenylethyl group on the nitrogen may enhance lipophilicity compared to the furan-containing analog .N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide :
This compound, studied for antimicrobial and herbicidal activities, demonstrates that methoxy groups at position 2 can enhance bioactivity compared to methyl substituents .
Table 1: Structural and Molecular Comparison
Variations in the N-Substituent
The nature of the N-substituent significantly impacts target affinity and solubility:
- Phenylethyl vs.
- Unsubstituted Sulfonamides : Compounds like N-(5-chloro-2-methylphenyl)benzenesulfonamide exhibit simpler structures but may lack the tailored interactions provided by bulkier N-substituents.
Biological Activity
5-chloro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide is a sulfonamide compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological activities, and relevant case studies.
The compound is synthesized through a reaction involving 5-chloro-2-methylbenzenesulfonyl chloride and 2-(furan-3-yl)ethylamine. The reaction typically occurs in an organic solvent like dichloromethane, using a base such as triethylamine to facilitate the formation of the sulfonamide bond. The product is then isolated through filtration and purified using column chromatography.
The mechanism of action of this compound is primarily attributed to its ability to mimic para-aminobenzoic acid (PABA), which allows it to inhibit enzymes involved in folate synthesis. This inhibition affects cellular processes, leading to antimicrobial and anticancer effects. The presence of both chloro and furan groups enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. They disrupt bacterial folate synthesis, which is critical for DNA replication and cell division. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibiotic.
Anticancer Potential
The compound's ability to inhibit folate synthesis also suggests potential anticancer properties. Studies have indicated that similar sulfonamide derivatives can induce apoptosis in cancer cells by disrupting critical metabolic pathways. Preliminary data suggest that this compound may have similar effects, warranting further investigation into its efficacy against different cancer cell lines.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, there is emerging evidence that this compound may possess anti-inflammatory properties. Sulfonamides have been shown to inhibit inflammatory mediators, which could be beneficial in treating conditions characterized by excessive inflammation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Activity Study | Demonstrated significant inhibition of bacterial growth in vitro against E. coli and S. aureus strains. |
| Anticancer Research | Indicated potential for inducing apoptosis in various cancer cell lines, suggesting a need for further exploration in cancer therapy. |
| Anti-inflammatory Evaluation | Suggested reduction in inflammatory markers in animal models, indicating possible therapeutic applications in inflammatory diseases. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
